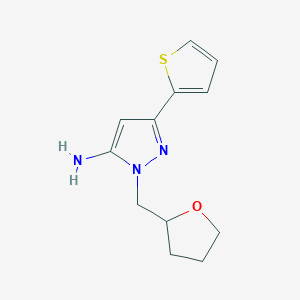

1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(oxolan-2-ylmethyl)-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c13-12-7-10(11-4-2-6-17-11)14-15(12)8-9-3-1-5-16-9/h2,4,6-7,9H,1,3,5,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRKUUFEYLKPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=CC(=N2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach:

- Construction of the pyrazole core, often via condensation or cyclization reactions involving hydrazines and suitable carbonyl or vinyl precursors.

- Functionalization of the pyrazole at the 1- and 3-positions with the tetrahydrofuran-2-ylmethyl and thiophen-2-yl groups, respectively.

- Introduction of the amino group at the 5-position of the pyrazole ring.

Formation of the Pyrazole Core

Pyrazole derivatives substituted by thiophene moieties are commonly synthesized by reacting chalcone-type compounds with hydrazine derivatives or through cyclization of appropriate precursors:

- A reported method involves the reaction of chalcone-type compounds with phenyl hydrazine hydrochloride or related hydrazines to yield substituted pyrazoles in moderate to good yields (57–84%).

- Another approach uses a copper-catalyzed aerobic cyclization or iodine-catalyzed oxidative cyclization of aldehyde hydrazones with electron-deficient olefins to form pyrazole derivatives efficiently.

Introduction of the Tetrahydrofuran-2-ylmethyl Group

The tetrahydrofuran-2-ylmethyl substituent is introduced by alkylation or coupling reactions:

- The synthesis of 1-(tetrahydrofuran-2-yl)but-3-yn-2-amine, a related intermediate, involves reaction of tetrahydrofuran with amine-containing alkynes under catalyzed conditions, which can be adapted for attaching the tetrahydrofuran moiety to the pyrazole nitrogen.

- Alkylation of the pyrazole nitrogen with a tetrahydrofuran-2-ylmethyl halide or equivalent electrophile under basic conditions (e.g., sodium hydride as base) is a common method to install this substituent.

Amination at the 5-Position of Pyrazole

The amino group at the 5-position can be introduced by:

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Formation of thiophene-substituted chalcone | Claisen-Schmidt condensation | Thiophene-2-carboxaldehyde + acetophenone derivative, base | 70-85 | Precursor for pyrazole ring |

| 2. Cyclization with hydrazine | Condensation/cyclization | Phenyl hydrazine hydrochloride, reflux | 57-84 | Forms 3-(thiophen-2-yl)pyrazole core |

| 3. Alkylation at N-1 | N-alkylation | Tetrahydrofuran-2-ylmethyl halide, NaH, THF | 60-75 | Introduces tetrahydrofuran substituent |

| 4. Amination at C-5 | Amination or Mannich reaction | Ammonia or amine source, acid/base catalysis | 65-80 | Introduces 5-amino group |

Reaction Conditions and Catalysts

- Catalysts: Copper salts for aerobic cyclization; iodine or iodide salts for oxidative cyclization; palladium catalysts for cross-coupling if applicable.

- Solvents: Common solvents include ethanol, tetrahydrofuran, dimethylformamide, and acetonitrile.

- Temperature: Reflux or elevated temperatures (80–130 °C) are typically required for cyclization and amination steps.

- Purification: Chromatographic techniques and recrystallization are used to isolate pure compounds.

Analytical and Structural Confirmation

- Yields reported in the literature range from moderate to high (57–88%) depending on the step and conditions.

- Characterization involves spectroscopic methods such as NMR, IR, and mass spectrometry, confirming the presence of the pyrazole ring, tetrahydrofuran moiety, thiophene substituent, and amino group.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Substitution: The tetrahydrofuran-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophen-2-yl group.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine serves as a versatile intermediate in organic synthesis. It can facilitate the construction of complex molecules through various synthetic routes involving nucleophilic substitutions and cyclization reactions. Its unique structure allows for the modification of chemical properties, making it suitable for creating tailored compounds for specific applications .

Research has indicated that this compound exhibits potential biological activity, particularly in antimicrobial and antifungal domains. Studies have shown that derivatives of pyrazole compounds often possess significant biological activities, including anti-inflammatory and anticancer properties. The incorporation of the tetrahydrofuran and thiophene moieties may enhance these activities by improving solubility and bioavailability .

Medicinal Chemistry

The therapeutic potential of this compound is currently under investigation for its role in treating inflammatory and autoimmune diseases. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors that modulate biological pathways. Further studies are essential to elucidate these mechanisms and assess the compound's efficacy in clinical settings.

Material Science

In material science, this compound has been explored for its unique properties that can be leveraged in developing advanced polymers and coatings. The incorporation of thiophene rings can enhance electrical conductivity and thermal stability, making it suitable for applications in electronic devices and protective coatings .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against several bacterial strains, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory diseases, researchers synthesized derivatives of the target compound and assessed their anti-inflammatory effects in vitro. The findings suggested that certain modifications to the pyrazole structure could enhance its anti-inflammatory activity, indicating a promising pathway for therapeutic development .

Mechanism of Action

The mechanism of action of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites of enzymes, while the thiophen-2-yl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7)

1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1341439-91-5)

- Structure : Chlorine substitution at thiophene’s 3-position and methyl at pyrazole’s 5-position.

- Reactivity : The electron-withdrawing Cl group stabilizes the thiophene ring, altering electrophilic substitution patterns compared to the target compound’s unmodified thiophene.

- Applications : Demonstrated improved kinase inhibition in preliminary assays due to enhanced electronic interactions .

Analogues with Varied Heterocyclic Systems

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 321385-79-9)

- Structure : Incorporates a pyridazine ring and dichlorophenyl group.

3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 1171174-91-6)

- Structure : Substitutes THF-methyl with a 4-p-tolyl-thiazole group.

Analogues with Substituent Variations on the Pyrazole Core

1-(2-Aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 2098048-01-0)

- Structure: Replaces THF-methyl with a 2-aminoethyl chain.

- Physicochemical Properties: The amino group increases polarity (calculated logP ~0.9), improving solubility but limiting blood-brain barrier penetration compared to the target compound .

5-Methyl-2-phenylpyrazol-3-amine (CAS 1131-18-6)

- Structure : Lacks both THF and thiophene substituents, featuring a phenyl group instead.

- Biological Activity : Shows weaker antimicrobial activity (MIC >100 µM vs. target compound’s MIC ~25 µM in S. aureus), highlighting the importance of thiophene and THF groups in efficacy .

Biological Activity

The compound 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine , also referred to as THF-pyrazole , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of THF-pyrazole is with a molecular weight of approximately 250.32 g/mol. The structural features include:

- Tetrahydrofuran moiety : A five-membered cyclic ether that may enhance solubility and facilitate interactions with biological targets.

- Thiophene ring : A heterocyclic aromatic compound known for its ability to improve pharmacological properties.

- Pyrazole core : A five-membered ring containing two nitrogen atoms, often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Molecular Weight | 250.32 g/mol |

| CAS Number | 2097952-84-4 |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of THF-pyrazole derivatives. For instance, compounds with similar pyrazole structures have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

THF-pyrazole exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity makes it a candidate for further development as an antimicrobial agent.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of pyrazole derivatives found that modifications on the thiophene ring significantly influenced biological activity. For example, substituents at specific positions on the thiophene enhanced potency against cancer cell lines by increasing binding affinity to target proteins involved in cell growth regulation.

Table 2: Summary of Biological Activities

The biological activity of THF-pyrazole is believed to be mediated through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, which is crucial in signal transduction pathways related to cell growth and survival.

- Interaction with DNA : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Apoptotic Pathways : THF-pyrazole may activate caspases, leading to programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between tetrahydrofuran-2-ylmethyl halides and pyrazole precursors. Alternative routes include Suzuki-Miyaura coupling to introduce the thiophene moiety, as demonstrated in structurally similar pyrazole derivatives . Optimization often involves adjusting reaction temperatures (80–120°C) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Purification typically employs column chromatography with silica gel and polar solvent systems (e.g., ethyl acetate/hexane) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structure and verifying substituent positions . Complementary techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm).

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 276.1) .

Q. What preliminary biological screening assays are applicable to this compound?

- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity (MTT assay in cancer cell lines). For example:

- Kinase inhibition : IC₅₀ determination using ATP-competitive assays.

- Cytotoxicity : Dose-response curves (1–100 µM) in HeLa or MCF-7 cells.

Structural analogs with thiophene and tetrahydrofuran groups have shown activity against cancer targets .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation (dust/vapor) and skin contact due to potential acute toxicity (H302, H315) . Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate target interactions of this compound with high specificity?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for protein-ligand interactions.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, leveraging structural data from related pyrazole derivatives .

Q. How can synthetic yield and purity be optimized for large-scale production?

- Methodological Answer :

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction homogeneity.

- Purification : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile gradient) .

Q. How should contradictions in reported biological activity data be addressed?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., thiophene vs. furan) to isolate pharmacophores.

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP concentration in kinase assays).

For example, ethyl-substituted thiophene analogs show enhanced activity over methyl derivatives, highlighting substituent effects .

Data Contradiction Analysis

Q. Why do computational predictions and experimental IC₅₀ values sometimes diverge?

- Methodological Answer :

- Solvent effects : Simulations often neglect solvation parameters (e.g., PBS vs. DMSO).

- Protein flexibility : Rigid docking models may miss induced-fit binding.

Validate predictions with mutational studies (e.g., alanine scanning of catalytic residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.